ethyl 4-(3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a complex organic compound with a multifaceted structure. This compound features a combination of thiazolidine, pyridopyrimidine, and piperazine moieties, making it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate typically involves multi-step organic synthesis The process begins with the preparation of the thiazolidine ring, which is then coupled with the pyridopyrimidine core
Thiazolidine Ring Formation: The thiazolidine ring can be synthesized via the reaction of a suitable thiourea derivative with an α-haloketone under basic conditions.
Pyridopyrimidine Core Synthesis: This involves the condensation of a pyridine derivative with a suitable aldehyde or ketone, followed by cyclization.
Coupling and Esterification: The thiazolidine and pyridopyrimidine intermediates are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base. The final esterification step involves the reaction with ethyl chloroformate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups within the compound, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-(3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure, which allows for multiple interactions with biological targets.
Biological Research: The compound’s ability to interact with various enzymes and receptors makes it a valuable tool in studying biochemical pathways.
Pharmacology: Its potential effects on different physiological systems are of interest for developing new drugs.
Industrial Applications:
Mechanism of Action
The mechanism of action of ethyl 4-(3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The pyridopyrimidine core can bind to nucleotide-binding sites, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds also contain a thiazolidine ring and are known for their antidiabetic properties.
Pyridopyrimidines: Compounds with this core structure are studied for their anticancer and antiviral activities.
Piperazine Derivatives: These are widely used in medicinal chemistry for their ability to enhance the pharmacokinetic properties of drugs.
Uniqueness
Ethyl 4-(3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is unique due to its combination of three distinct pharmacophores in a single molecule. This allows for a broad range of biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H29N5O4S2 |
---|---|
Molecular Weight |
515.7 g/mol |
IUPAC Name |
ethyl 4-[3-[(Z)-(3-butan-2-yl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H29N5O4S2/c1-5-16(4)29-22(31)18(35-24(29)34)14-17-20(25-19-15(3)8-7-9-28(19)21(17)30)26-10-12-27(13-11-26)23(32)33-6-2/h7-9,14,16H,5-6,10-13H2,1-4H3/b18-14- |
InChI Key |
RFSVRMVGHCQFRK-JXAWBTAJSA-N |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C(=O)OCC)/SC1=S |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C(=O)OCC)SC1=S |
Origin of Product |
United States |
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